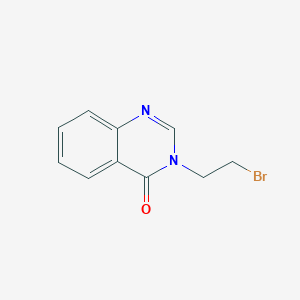
3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-Bromoethyl)indole” is a halogenated heterocyclic building block . It’s used in the synthesis of various compounds, including β-carboline derivatives and 6,7-dihydro-12H-indolo .
Molecular Structure Analysis
The molecular formula of “3-(2-Bromoethyl)indole” is C10H10BrN . The InChI key is NTLAICDKHHQUGC-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“3-(2-Bromoethyl)indole” has a melting point of 97-99 °C (lit.) and is soluble in chloroform at 25 mg/mL, clear, yellow .科学的研究の応用
Catalytic Synthesis
3,4-Dihydroquinazolin-4-ones, including derivatives like 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one, are synthesized using various catalytic systems. For instance, Kefayati, Asghari, and Khanjanian (2012) demonstrate the use of Bronsted acidic ionic liquid in the presence of chlorotrimethylsilane for efficient synthesis under thermal and solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).
Antimicrobial and Cytotoxic Activity
Demirel et al. (2019) investigated the antimicrobial and cytotoxic activities of 3H-quinazolinone derivatives, which may include compounds similar to this compound. These compounds showed antimicrobial properties and cytotoxic effects on human gingival fibroblasts (Demirel et al., 2019).
Synthesis in Ionic Liquids
Shaabani, Rahmati, and Moghimi Rad (2008) reported the synthesis of 3,4-dihydroquinazolin-4(1H)-ones in ionic liquids, highlighting an environmentally friendly and efficient approach (Shaabani, Rahmati, & Moghimi Rad, 2008).
Antibacterial Activity and Synthesis Methods
Ramana et al. (2016) synthesized a variety of 3,4-dihydroquinazolin-2(1H)-one derivatives, including compounds structurally similar to this compound, which exhibited good antibacterial activity against various pathogens (Ramana et al., 2016).
Interaction with Biological Molecules
Hemalatha and Madhumitha (2016) studied the interaction of brominated derivatives of 3,4-dihydroquinazolin-4(1H)-one with bovine serum albumin, providing insight into the biological interaction potential of these compounds (Hemalatha & Madhumitha, 2016).
Solid-Phase Synthesis
Zhang, Barker, Lou, and Saneii (2001) presented a novel method for solid-phase synthesis of dihydroquinazoline derivatives, offering a potentially efficient route for the synthesis of this compound (Zhang, Barker, Lou, & Saneii, 2001).
Microwave-Assisted Synthesis
Mohammadi and Hossini (2011) described the synthesis of 3,4-dihydroquinazoline derivatives under microwave irradiation, offering a rapid and efficient synthetic approach (Mohammadi & Hossini, 2011).
Antibacterial and Anticonvulsant Activities
Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated their antimicrobial and anticonvulsant activities, highlighting the potential therapeutic applications of quinazolinone derivatives (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Safety and Hazards
作用機序
Target of Action
The primary targets of 3-(2-Bromoethyl)-3,4-dihydroquinazolin-4-one are currently unknown. This compound is a derivative of indole , a heterocyclic aromatic organic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Mode of Action
It’s worth noting that indole derivatives, which this compound is a part of, are known to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated.
Result of Action
One study found that a similar compound, 3-(2-bromoethyl)-indole, inhibited the growth of cancer cells and nf-κb activation
特性
IUPAC Name |
3-(2-bromoethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWCNNNWVPGRPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

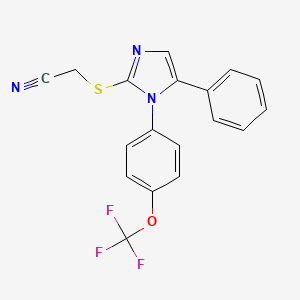
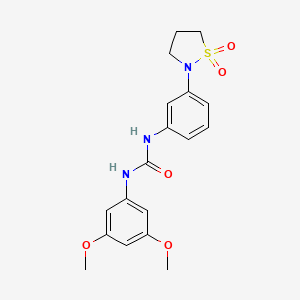
![N-{2-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}-1H-imidazole-4-sulfonamide](/img/structure/B2374976.png)
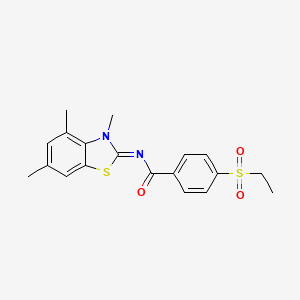
![2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2374978.png)
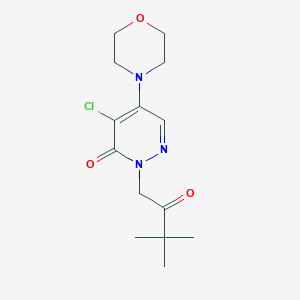
![2-(4-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2374981.png)
![2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2374983.png)
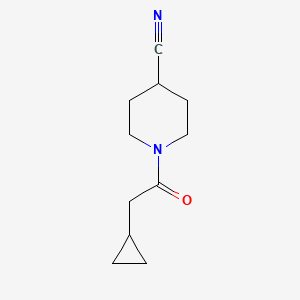

![tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B2374986.png)

![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene](/img/no-structure.png)
